

An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Diphenyldihydrofuran-2(3H)-one

Cat. No.: B1265546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **3,3-Diphenyldihydrofuran-2(3H)-one**, including its molecular weight and formula. It also details a representative synthetic protocol and analytical methods for its characterization. Furthermore, this document illustrates its key role as a precursor in the synthesis of the well-known anti-diarrheal medication, Loperamide.

Core Data Presentation

The fundamental properties of **3,3-Diphenyldihydrofuran-2(3H)-one** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₆ H ₁₄ O ₂
Molecular Weight	238.28 g/mol
CAS Number	956-89-8
Appearance	Solid
IUPAC Name	3,3-diphenyloxolan-2-one
Synonyms	α,α-Diphenyl-γ-butyrolactone, Dihydro-3,3-diphenyl-2(3H)-furanone

Experimental Protocols

Representative Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

This protocol describes a plausible method for the synthesis of **3,3-Diphenyldihydrofuran-2(3H)-one** from diphenylacetic acid and ethylene oxide. This method is based on established chemical principles for lactone formation.

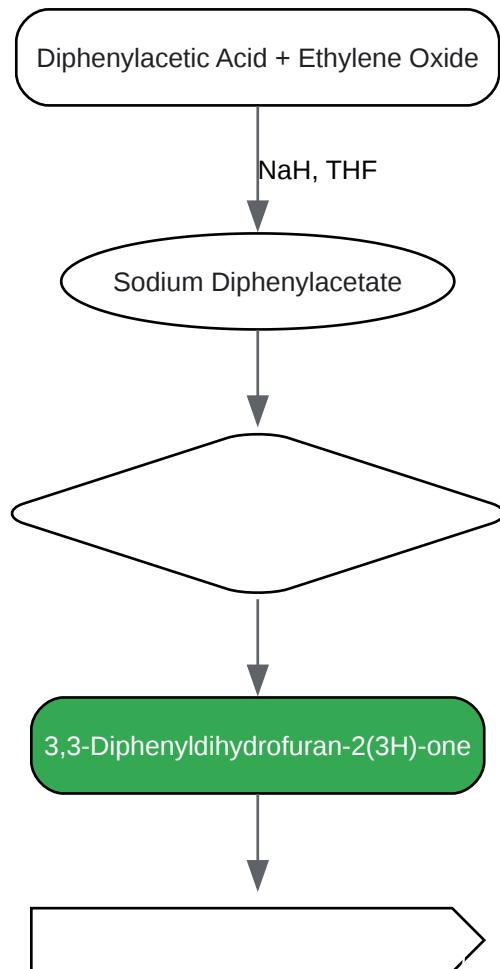
Materials:

- Diphenylacetic acid
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Ethylene oxide
- Hydrochloric acid (HCl), 1M
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

- Argon or Nitrogen gas supply

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is placed under an inert atmosphere (Argon or Nitrogen).
- Diphenylacetic acid is dissolved in anhydrous THF in the flask.
- The solution is cooled to 0 °C in an ice bath.
- Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium salt.
- The reaction mixture is cooled again to 0 °C.
- A solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added dropwise via a syringe or an addition funnel.
- The reaction is allowed to slowly warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction is cooled to room temperature and quenched by the slow addition of 1M HCl.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to yield **3,3-Diphenylidihydrofuran-2(3H)-one**.


Analytical Characterization

The identity and purity of the synthesized **3,3-Diphenyldihydrofuran-2(3H)-one** can be confirmed using the following spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (in CDCl_3): Expected signals would include multiplets for the aromatic protons and two triplets for the diastereotopic methylene protons of the lactone ring.
 - ^{13}C NMR (in CDCl_3): Expected signals would include peaks for the carbonyl carbon, the quaternary carbon attached to the two phenyl groups, the two methylene carbons of the lactone ring, and the aromatic carbons.[\[1\]](#)
- Infrared (IR) Spectroscopy:
 - A strong absorption band characteristic of a γ -lactone carbonyl group is expected around 1770 cm^{-1} .[\[2\]](#)
 - Bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic rings, would also be present.

Mandatory Visualizations

Synthesis Workflow for 3,3-Diphenyldihydrofuran-2(3H)-one

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3,3-Diphenyldihydrofuran-2(3H)-one**.

[Click to download full resolution via product page](#)

Caption: Use as a precursor in the synthesis of Loperamide.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Loperamide - Wikipedia [en.wikipedia.org]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265546#3-3-diphenyldihydrofuran-2-3h-one-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com